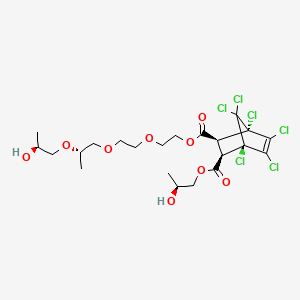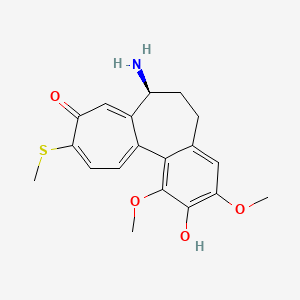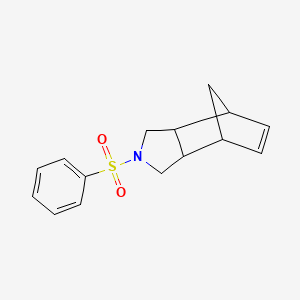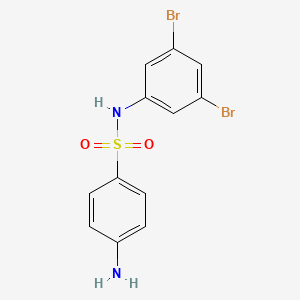
3',5'-Dibromosulfanilanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Dibromosulfanilanilide is a chemical compound known for its antibacterial properties. It is a derivative of sulfanilamide, where the hydrogen atoms at the 3’ and 5’ positions of the benzene ring are replaced by bromine atoms. This compound has been studied for its potential therapeutic applications, particularly in the treatment of bacterial infections .
準備方法
The synthesis of 3’,5’-Dibromosulfanilanilide typically involves the bromination of sulfanilamide. One common method includes the use of bromine in an acidic medium to achieve the desired substitution on the benzene ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective bromination at the 3’ and 5’ positions .
For industrial production, the process may involve the use of more efficient and scalable methods. For example, the preparation of high-purity 2-amino-3,5-dibromobenzaldehyde, a precursor to 3’,5’-Dibromosulfanilanilide, can be achieved through a series of steps including catalytic hydrogenation, oxidation-reduction, and bromination .
化学反応の分析
3’,5’-Dibromosulfanilanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3’,5’-Dibromosulfanilanilide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
作用機序
The antibacterial activity of 3’,5’-Dibromosulfanilanilide is believed to be due to its ability to inhibit the synthesis of folic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, the compound effectively prevents the bacteria from synthesizing the folic acid necessary for their growth and replication .
類似化合物との比較
3’,5’-Dibromosulfanilanilide can be compared with other sulfanilamide derivatives such as:
Sulfanilamide: The parent compound, which lacks the bromine substitutions.
Sulfathiazole: Another sulfanilamide derivative with a thiazole ring.
Sulfadiazine: A derivative with a pyrimidine ring.
The uniqueness of 3’,5’-Dibromosulfanilanilide lies in its bromine substitutions, which enhance its antibacterial properties compared to the parent compound .
特性
CAS番号 |
5438-94-8 |
|---|---|
分子式 |
C12H10Br2N2O2S |
分子量 |
406.09 g/mol |
IUPAC名 |
4-amino-N-(3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 |
InChIキー |
CMPLBWGAIBCXTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

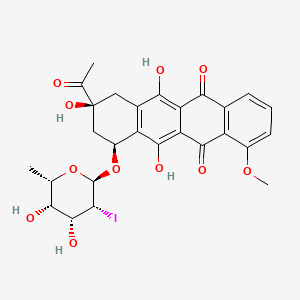
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
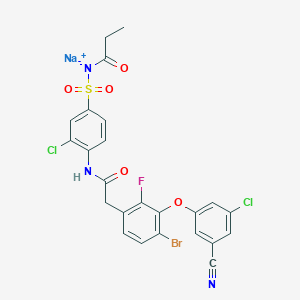


![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

